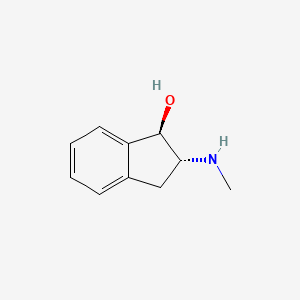
4-(((4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)benzonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining elements of quinoline, pyrimidine, and benzonitrile, making it a versatile candidate for various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 3,4-dihydroquinolin-1(2H)-one: This intermediate is synthesized through the Castagnoli–Cushman reaction, which involves the condensation of an aniline derivative with a cyclic anhydride.
Synthesis of 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl intermediate: This step involves the reaction of 3,4-dihydroquinolin-1(2H)-one with an appropriate alkylating agent.
Formation of 6-oxo-1,6-dihydropyrimidin-2-yl intermediate: This intermediate is synthesized through a cyclization reaction involving urea and a β-dicarbonyl compound.
Thioether formation: The final step involves the reaction of the pyrimidine intermediate with a benzonitrile derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
4-(((4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)benzonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
Applications De Recherche Scientifique
4-(((4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 4-(((4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)benzonitrile involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-dihydroquinolin-2-one derivatives: These compounds share a similar quinoline core and exhibit comparable biological activities.
Pyrimidine derivatives: Compounds with a pyrimidine ring structure that have similar applications in medicinal chemistry.
Uniqueness
4-(((4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)benzonitrile is unique due to its combined structural features of quinoline, pyrimidine, and benzonitrile, which confer distinct chemical reactivity and biological activity .
Propriétés
IUPAC Name |
4-[[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c24-14-16-7-9-17(10-8-16)15-30-23-25-19(12-21(28)26-23)13-22(29)27-11-3-5-18-4-1-2-6-20(18)27/h1-2,4,6-10,12H,3,5,11,13,15H2,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVXOLKRAJEPML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CC(=O)NC(=N3)SCC4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-fluorophenyl)methyl]-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea](/img/structure/B2907663.png)
![Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2907665.png)
![1-benzyl-6-methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2907670.png)
![[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2907672.png)

![7-(4-methylphenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2907676.png)
![3,3'-(4-Bromobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one]](/img/structure/B2907677.png)
![N-(3,4-dimethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2907679.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2907680.png)
![N'-(2,4-difluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2907681.png)
![1-[4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]butan-1-one](/img/structure/B2907682.png)

